Melittin

Catalog No.
S1768484
CAS No.
20449-79-0
M.F
C131H229N39O31
M. Wt
2846.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melittin

CAS Number

20449-79-0

Product Name

Melittin

IUPAC Name

2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide

Molecular Formula

C131H229N39O31

Molecular Weight

2846.5 g/mol

InChI

InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144)

InChI Key

VDXZNPDIRNWWCW-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN

Synonyms

Melitten, Melittin, Mellitin

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)CN

Antimicrobial Properties:

Melittin exhibits antimicrobial properties against bacteria, fungi, and viruses []. Studies suggest it disrupts the membranes of these pathogens, leading to cell death []. Researchers are investigating its potential as a natural antimicrobial agent, particularly against antibiotic-resistant strains.

Anti-Cancer Effects:

Melittin shows promise in cancer research. Studies have observed its ability to inhibit the growth and proliferation of various cancer cell lines []. It might also play a role in reducing metastasis, the spread of cancer cells []. However, further research is needed to understand the mechanisms behind these effects and develop safe and effective cancer therapies involving Melittin [, ].

Anti-Inflammatory Potential:

Melittin exhibits complex effects on the inflammatory response. In some cases, it appears to reduce inflammation []. However, it can also trigger inflammatory pathways []. Researchers are working to understand these seemingly contradictory effects and explore Melittin's potential role in modulating inflammation for therapeutic purposes [, ].

Cell Penetrating Peptide:

Due to its ability to interact with cell membranes, Melittin is being explored as a cell penetrating peptide (CPP) []. CPPs are short sequences that can deliver drugs or other molecules into cells. Research is ongoing to determine if Melittin can be harnessed as a tool for targeted drug delivery in various therapeutic applications [].

Melittin is a small, linear peptide consisting of 26 amino acids, primarily derived from the venom of the honeybee (Apis mellifera). It constitutes 40-60% of the dry weight of bee venom and is recognized as its major active component. The amino acid sequence of melittin is characterized by a hydrophobic N-terminal region and a polar, cationic C-terminal region, contributing to its amphipathic nature. This structural arrangement enables melittin to form an α-helical structure in aqueous environments, often aggregating into tetramers that facilitate its interaction with lipid membranes

Melittin exhibits significant reactivity with biological membranes, primarily through pore formation. When introduced into lipid bilayers, it disrupts membrane integrity, leading to hemolysis of red blood cells and cytotoxic effects on various cell types. The mechanism involves the insertion of melittin into the lipid bilayer, where it forms pores that allow ions and small molecules to pass freely, thus altering cellular homeostasis

And evolution of melittin, the quintessential membrane ..." class="citation ml-xs inline" data-state="closed" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9235364/" rel="nofollow noopener" target="_blank"> .
  • Pain Management: Understanding its mechanisms may lead to novel analgesic therapies that leverage its nociceptive properties .
  • Melittin is known for its diverse biological activities, including:

    • Antimicrobial Properties: It exhibits antibacterial and antifungal activities by disrupting microbial cell membranes.
    • Pain Induction: Melittin activates nociceptor cells, leading to pain sensation through various pathways, including the activation of transient receptor potential channels and modulation of sodium channel expression .
    • Cytotoxicity: It demonstrates cytotoxic effects on tumor cells and has been studied for potential anti-cancer applications .
    • Immunomodulation: Melittin plays a role in immune responses by promoting mast cell degranulation and influencing inflammatory processes .

    Melittin can be synthesized through several methods:

    • Natural Extraction: The most common method involves extracting melittin from honeybee venom through purification techniques such as chromatography.
    • Chemical Synthesis: Solid-phase peptide synthesis can be employed to create melittin in a laboratory setting.
    • Recombinant DNA Technology: Advances in biotechnology allow for the expression of melittin in host cells (e.g., bacteria) followed by purification, which can yield isotopically labeled variants for research purposes .

    Research on melittin's interactions with biomembranes has revealed significant insights into its mechanism of action. Studies have shown that melittin binds to lipid bilayers and induces conformational changes that lead to pore formation. Techniques such as nuclear magnetic resonance spectroscopy have been utilized to analyze these interactions at a molecular level, providing a clearer picture of how melittin affects membrane dynamics and cellular integrity

    Several peptides share similarities with melittin in terms of structure and function. Here’s a comparison highlighting their uniqueness:

    CompoundStructure TypeSourceKey Activity
    MelittinLinear peptideHoneybee venomPore-forming, antimicrobial
    ApaminLinear peptideHoneybee venomPotent neurotoxin affecting potassium channels
    Mast Cell Degranulating PeptideLinear peptideHoneybee venomInduces mast cell degranulation
    LyseninLinear peptideEarthworm lyseninPore-forming activity
    CecropinsLinear peptideInsect hemolymphAntimicrobial

    Melittin stands out due to its potent cytolytic activity and ability to induce pain responses, making it unique among similar compounds derived from animal venoms. Its amphipathic structure allows for versatile interactions with lipid membranes that are not as pronounced in other peptides listed above .

    XLogP3

    -2.7

    Hydrogen Bond Acceptor Count

    37

    Hydrogen Bond Donor Count

    41

    Exact Mass

    2845.7575265 g/mol

    Monoisotopic Mass

    2844.7541717 g/mol

    Heavy Atom Count

    201

    UNII

    24VT8NVE75

    Sequence

    One Letter Code: GIGAVLKVLTTGLPALISWIKRKRQQ-NH2

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    37231-28-0

    Metabolism Metabolites

    Free toxin may be removed by opsonization via the reticuloendothelial system (primarily the liver and kidneys) or it may be degraded through cellular internalization via the lysosomes. Lysosomes are membrane-enclosed organelles that contain an array of digestive enzymes, including several proteases.

    Wikipedia

    Melittin

    Dates

    Modify: 2023-08-15

    Explore Compound Types